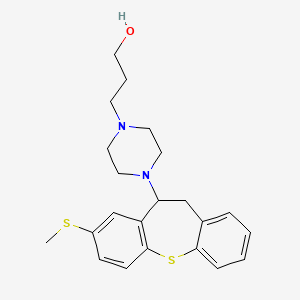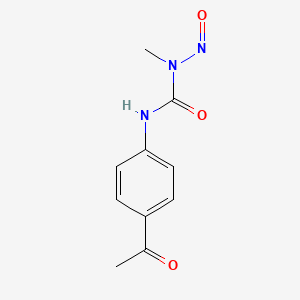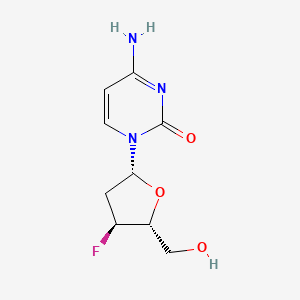
Methyl 4-aminobutanoate
Overview
Description
Synthesis Analysis
Methyl 4-aminobutanoate can be synthesized through various methods, including the reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine, leading to a variety of products depending on the reactant ratio (Gein et al., 2010). Additionally, the α-alkylation of β-aminobutanoates has been explored for the synthesis of enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Molecular Structure Analysis
The molecular structure of methyl 4-aminobutanoate and related compounds has been a subject of interest, especially in the context of their synthesis and potential as precursors in the formation of Schiff base derivatives. For instance, methyl 4-(4-aminostyryl) benzoate, a related compound, has been characterized by various spectroscopic techniques, providing insights into its molecular structure and potential applications (Mohamad et al., 2017).
Chemical Reactions and Properties
Methyl 4-aminobutanoate undergoes various chemical reactions, reflecting its versatility. For example, it has been involved in the synthesis of compounds exhibiting significant pharmacological activity, such as β-substituted γ-aminobutyric acid derivatives (Vasil'eva et al., 2016). Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids has been achieved, demonstrating the compound's utility in producing enantiomerically pure derivatives (Andruszkiewicz et al., 1990).
Scientific Research Applications
Antiamnestic Activity
Methyl 4-aminobutanoate derivatives have been studied for their potential antiamnestic (anti-memory loss) activities. A screening study of newly synthesized derivatives of 4-aminobutanoic acid found compounds with pronounced antiamnestic effects, indicating their promise for further pharmacological research. This study highlighted that the introduction of hydroxymethyl radicals and the combination of benzyl and methyl radicals in the molecule structure could enhance antiamnestic activity (Міщенко et al., 2021).
Neurotransmitter Analogue Synthesis
Methyl 4-aminobutanoate has been utilized in the synthesis of analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). For instance, the synthesis and resolution of 2-methyl analogues of GABA, which are important for studying GABA's role in the brain and potential therapeutic applications, have been reported (Duke et al., 2004).
Enzymatic Studies
Methyl 4-aminobutanoate derivatives have been important in enzymatic studies. For instance, the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives has been studied, showcasing the compound's utility in exploring enzyme behavior and kinetics (Ayi et al., 1995).
Medical Chemistry and Drug Design
In medicinal chemistry, methyl 4-aminobutanoate derivatives have been used to develop potential drug candidates. For example, CoA adducts of 4-oxo-4-phenylbut-2-enoates have been studied as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, indicating their potential as antibacterial agents (Li et al., 2011).
Analytical Chemistry Applications
Methyl 4-aminobutanoate derivatives have also found applications in analytical chemistry. For instance, a high-performance liquid chromatographic assay for determining 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical dosage forms demonstrates the compound's utility in pharmaceutical analysis (De Marco et al., 1989).
Safety and Hazards
Methyl 4-aminobutanoate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use of personal protective equipment is advised .
Mechanism of Action
Target of Action
Methyl 4-aminobutanoate, also known as GABA methyl ester, is a methyl ester resulting from the formal condensation of γ-aminobutyric acid (GABA) with methanol . The primary target of Methyl 4-aminobutanoate is believed to be the GABA receptors in the central nervous system. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Methyl 4-aminobutanoate is thought to interact with its targets, the GABA receptors, by mimicking the action of GABA. It binds to the GABA receptors, triggering a response in the neuron. This response typically involves the opening of ion channels, allowing the flow of ions across the neuron’s membrane. This can result in changes to the neuron’s excitability, affecting the transmission of signals in the nervous system .
Biochemical Pathways
GABA is involved in several pathways in the body, including the GABAergic synapse and the glutamatergic synapse . These pathways play key roles in the transmission of signals in the nervous system and are involved in various neurological processes .
Pharmacokinetics
It is known that methyl 4-aminobutanoate can cross the blood-brain barrier . This allows it to reach its primary targets, the GABA receptors in the central nervous system
Result of Action
The molecular and cellular effects of Methyl 4-aminobutanoate’s action are likely to be similar to those of GABA, given their structural similarities. By binding to GABA receptors, Methyl 4-aminobutanoate may affect the excitability of neurons, potentially leading to changes in the transmission of signals in the nervous system . This could have various effects, depending on the specific neurons and pathways involved.
properties
IUPAC Name |
methyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminobutanoate | |
CAS RN |
3251-07-8 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)


![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)